An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol
An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2'-Dimethyl-4,4'-biphenyldiol (CAS No. 59517-19-0), a key biphenol derivative. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's physicochemical properties, outlines a robust synthesis protocol via oxidative coupling, provides a framework for its analytical characterization, and explores its significant applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices, ensuring both scientific integrity and practical utility.
Introduction and Strategic Importance
2,2'-Dimethyl-4,4'-biphenyldiol, a member of the substituted biphenol family, is a molecule of significant interest due to its structural features. The biphenyl core provides rigidity and a defined spatial orientation, while the hydroxyl groups offer reactive sites for further functionalization. The methyl groups at the ortho-positions (2,2') introduce steric hindrance that restricts rotation around the biphenyl C-C bond. This restricted rotation, known as atropisomerism, is a critical feature in the design of chiral ligands and catalysts, which are foundational tools in modern asymmetric synthesis—a cornerstone of drug development.[1]
The molecule serves as a valuable precursor in the synthesis of:
-
Chiral Ligands: For asymmetric catalysis, enabling the stereoselective synthesis of pharmaceutical intermediates.[2]
-
High-Performance Polymers: As a monomer, it can be incorporated into polymers like polyethers and polyesters to enhance thermal stability and confer specific mechanical properties.[3][4]
-
Biologically Active Molecules: The biphenol scaffold is present in various natural products and active pharmaceutical ingredients (APIs).[5]
This guide will elucidate the synthesis, characterization, and application of this compound, providing the necessary technical depth for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Properties
Accurate identification of 2,2'-Dimethyl-4,4'-biphenyldiol is paramount for its successful application. The following tables summarize its key physical properties and expected spectroscopic signatures.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 59517-19-0 | [6] |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | |
| InChI Key | GTFQLBWTUKSJQG-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals expected in the δ 6.8-7.5 ppm range. The protons ortho and meta to the hydroxyl and methyl groups will show distinct splitting patterns (doublets, doublets of doublets). Hydroxyl Protons (OH): A broad singlet, typically in the δ 4.5-5.5 ppm range, which is exchangeable with D₂O. Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield (δ ~150-155 ppm). The carbon attached to the other ring (C-C) will be around δ ~130-140 ppm. Methyl Carbon (CH₃): An upfield signal around δ 15-20 ppm. |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 214.26. Fragmentation patterns would likely involve loss of methyl groups or cleavage of the biphenyl bond. |
| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Phenolic): A strong peak around 1200-1250 cm⁻¹. |
Synthesis and Purification Protocol
The most common and efficient method for synthesizing symmetrically substituted biphenols is through the oxidative coupling of the corresponding phenol precursor. In this case, 2,2'-Dimethyl-4,4'-biphenyldiol is synthesized from o-cresol (2-methylphenol).
Reaction Principle: Oxidative Coupling
Oxidative coupling is a reaction where two nucleophilic centers are joined with the help of an oxidant.[8] For phenols, this process is often catalyzed by transition metal complexes, such as those containing copper or iron.[9] The mechanism generally involves the one-electron oxidation of the phenol to a phenoxy radical. Two of these radicals then dimerize to form the C-C bond, followed by tautomerization to restore the aromaticity and yield the biphenol product.[9][10]
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for phenolic coupling.[11]
Materials:
-
o-Cresol (≥99%)
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oxygen (gas cylinder)
Procedure:
-
Catalyst Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, add CuCl (0.5 g, 5.05 mmol) and pyridine (10 mL). Stir the mixture under a gentle stream of oxygen for 20-30 minutes until a homogenous dark green solution is formed.
-
Causality: The Cu(I)/pyridine complex is the active catalyst. Oxygen oxidizes Cu(I) to the active Cu(II) species which facilitates the oxidation of the phenol.
-
-
Reaction Setup: Add toluene (200 mL) to the flask. Begin vigorous stirring and heat the mixture to 60 °C.
-
Substrate Addition: Dissolve o-cresol (10.81 g, 100 mmol) in 50 mL of toluene. Add this solution dropwise to the reaction flask over 1 hour. Maintain a slow but steady flow of oxygen into the flask throughout the addition and reaction time.
-
Causality: Dropwise addition maintains a low concentration of the phenol, minimizing side reactions like polymer formation.
-
-
Reaction: After the addition is complete, continue stirring at 60 °C under the oxygen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 1M HCl. This will protonate the phenoxide and neutralize the pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product. Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of brine.
-
Causality: The washes remove residual acid, copper salts, and pyridine hydrochloride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification - Recrystallization: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold methanol. Dry the purified product under vacuum.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running NMR spectroscopy.
-
Applications in Drug Development and Materials Science
The utility of 2,2'-Dimethyl-4,4'-biphenyldiol stems from its role as a rigid, functionalizable scaffold.
Precursor for Chiral Ligands
The primary application in drug development is its use as a precursor to chiral ligands. Due to the steric hindrance from the 2,2'-methyl groups, functionalized derivatives of this biphenol can exhibit axial chirality. These chiral ligands are then coordinated to metal centers (e.g., Palladium, Rhodium, Ruthenium) to create catalysts for asymmetric reactions, such as hydrogenations, C-C bond formations (e.g., Suzuki coupling), and aminations.[2][12][13] The ability to synthesize a single enantiomer of a drug molecule is critical, as different enantiomers can have vastly different biological activities.[1]
Monomer for Advanced Polymers
In materials science, biphenols are used as monomers in step-growth polymerization.[4] 2,2'-Dimethyl-4,4'-biphenyldiol can be reacted with diacyl chlorides or activated dihalides to form polyesters or polyethers, respectively. The rigid biphenyl unit in the polymer backbone imparts high thermal stability (high glass transition temperature) and mechanical strength. These polymers find use in applications demanding high performance, such as electronics and aerospace components.[3][14]
Safety and Handling
As a research chemical, 2,2'-Dimethyl-4,4'-biphenyldiol requires careful handling. The following guidelines are based on safety data for similar biphenol compounds.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Health Hazards: The compound is expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled. Avoid breathing dust.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. [Link]
-
American Chemical Society. (n.d.). The Journal of Organic Chemistry. [Link]
-
PubMed. (n.d.). Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions. [Link]
-
National Center for Biotechnology Information. (2022). Application of Microfluidics in Drug Development from Traditional Medicine. [Link]
-
Request PDF. (n.d.). Synthesis of poly(o‐cresol) by oxidative coupling polymerization of o‐cresol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,4'-biphenol. [Link]
-
MDPI. (2023). Symmetry and Asymmetry in Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]
-
MDPI. (2022). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. [Link]
-
MDPI. (2021). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]
-
ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]
-
National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
RSC Publishing. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. [Link]
-
King Scientific. (n.d.). 2,2'-DIMETHYL-4,4'-BIPHENYLDIOL | 59517-19-0. [Link]
-
Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery. [Link]
-
University of California, Irvine. (2014). Chiral Ligand Design. [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]
-
National Center for Biotechnology Information. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]
-
Wikipedia. (n.d.). Bisphenol A. [Link]
-
National Center for Biotechnology Information. (n.d.). Microfluidics for Drug Discovery and Development. [Link]
-
MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
ResearchGate. (n.d.). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. [Link]
-
PDBe. (n.d.). 4-Biphenylol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. King Scientific - 2,2'-DIMETHYL-4,4'-BIPHENYLDIOL | 59517-19-0 | MFCD00155173 | AG00ECV2 [kingscientific.com]
- 7. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR spectrum [chemicalbook.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 10. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
